molecular formula C23H15N5O7 B5202301 N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide

N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide

Cat. No. B5202301
M. Wt: 473.4 g/mol
InChI Key: RRACZJGTAGNTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TNB-naphthylamide and is used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide involves the cleavage of the amide bond by proteases, leading to the release of the fluorescent molecule. The released molecule emits fluorescence, which can be detected and measured using various techniques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to be involved in the regulation of cell growth and differentiation. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The use of N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide in lab experiments has several advantages. It is a highly sensitive and specific substrate for the measurement of protease activity. It is also relatively easy to use and can be detected using various techniques. However, the use of this compound also has some limitations. It is not suitable for the measurement of all types of proteases, and its use may lead to false-positive results in some cases.

Future Directions

There are several future directions for the use of N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases. Another potential direction is the use of this compound in the development of new diagnostic tools for the detection of protease activity in biological samples. Additionally, the use of this compound in the study of protease regulation and function may lead to new insights into the role of proteases in various biological processes.

Synthesis Methods

The synthesis of N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide involves the reaction between 1-naphthylamine and 2,4,6-trinitrobenzene-1-sulfonyl chloride. The reaction leads to the formation of a yellow precipitate, which is then purified to obtain TNB-naphthylamide.

Scientific Research Applications

N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide has been extensively used in various scientific research studies. This compound is commonly used as a substrate for the measurement of protease activity. It is also used as a fluorescent probe for the detection of protease activity in biological samples.

properties

IUPAC Name

N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O7/c29-23(25-19-7-3-5-14-4-1-2-6-18(14)19)15-8-10-16(11-9-15)24-22-20(27(32)33)12-17(26(30)31)13-21(22)28(34)35/h1-13,24H,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRACZJGTAGNTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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